1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)methanesulfonamide
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Overview
Description
(4-CHLOROPHENYL)-N-(2,5-DIMETHYLPHENYL)METHANESULFONAMIDE is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group and a dimethylphenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)-N-(2,5-DIMETHYLPHENYL)METHANESULFONAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (4-CHLOROPHENYL)-N-(2,5-DIMETHYLPHENYL)METHANESULFONAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)-N-(2,5-DIMETHYLPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-CHLOROPHENYL)-N-(2,5-DIMETHYLPHENYL)METHANESULFONAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its sulfonamide group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)-N-(2,5-DIMETHYLPHENYL)METHANESULFONAMIDE involves its interaction with biological molecules. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The chlorophenyl and dimethylphenyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone
- 2,5-Dimethylphenol
- 4-Bromoaniline
- 4-Fluorobenzylmagnesium chloride
Uniqueness
(4-CHLOROPHENYL)-N-(2,5-DIMETHYLPHENYL)METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a chlorophenyl and a dimethylphenyl group attached to a methanesulfonamide moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H16ClNO2S |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2,5-dimethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-11-3-4-12(2)15(9-11)17-20(18,19)10-13-5-7-14(16)8-6-13/h3-9,17H,10H2,1-2H3 |
InChI Key |
DDFAOKWOBZNURD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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